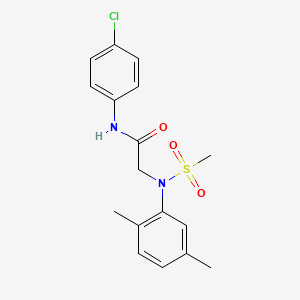
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide, also known as UMI-77, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide inhibits the activity of SIRT1 by binding to its catalytic domain. This results in the inhibition of the deacetylation activity of SIRT1, which in turn leads to the accumulation of acetylated proteins. The accumulation of acetylated proteins has been shown to have various physiological effects, including the inhibition of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been found to have anti-viral properties and has been shown to inhibit the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied and its mechanism of action is well understood. However, 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide also has some limitations. It has been found to be toxic at high concentrations and its specificity for SIRT1 is not absolute, as it has been shown to inhibit the activity of other sirtuins at high concentrations.
Zukünftige Richtungen
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has shown promising results in various scientific research studies, and there are several future directions for its potential therapeutic applications. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also shown potential as an anti-cancer agent and could be further studied for its potential use in cancer therapy. Additionally, 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide could be further studied for its anti-viral properties and its potential use in the treatment of viral infections.
Synthesemethoden
The synthesis of 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 3,5-dimethoxyaniline in the presence of a base. The reaction yields 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide as the final product.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been found to inhibit the activity of the enzyme SIRT1, which is involved in various cellular processes such as DNA repair, metabolism, and aging.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-11-6-10(7-12(8-11)21-2)18-15(19)9-3-4-13(16)14(17)5-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGLBRQFDFCYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6377835 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)
![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)
![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)




![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)

